1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Acyl-protein thioesterase LYPLA1 LYPLA2

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1448127-99-8, molecular formula C₁₉H₂₁ClN₂O₂S, molecular weight 376.9 g/mol) is a synthetic small molecule featuring a 3-chloropyridin-2-yl ether linked via a piperidine ring to a 3-(phenylthio)propan-1-one moiety. The compound is cataloged under ChEMBL ID CHEMBL1903566 and BindingDB monomer ID BDBM50496626, and is commercially available from TargetMol (catalog number T5452, purity ≥98%) as a research-grade biochemical tool.

Molecular Formula C19H21ClN2O2S
Molecular Weight 376.9
CAS No. 1448127-99-8
Cat. No. B2872372
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one
CAS1448127-99-8
Molecular FormulaC19H21ClN2O2S
Molecular Weight376.9
Structural Identifiers
SMILESC1CN(CCC1OC2=C(C=CC=N2)Cl)C(=O)CCSC3=CC=CC=C3
InChIInChI=1S/C19H21ClN2O2S/c20-17-7-4-11-21-19(17)24-15-8-12-22(13-9-15)18(23)10-14-25-16-5-2-1-3-6-16/h1-7,11,15H,8-10,12-14H2
InChIKeyYWLLWELZOZJSEW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1448127-99-8): Compound Identity and Procurement Profile


1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one (CAS 1448127-99-8, molecular formula C₁₉H₂₁ClN₂O₂S, molecular weight 376.9 g/mol) is a synthetic small molecule featuring a 3-chloropyridin-2-yl ether linked via a piperidine ring to a 3-(phenylthio)propan-1-one moiety. The compound is cataloged under ChEMBL ID CHEMBL1903566 and BindingDB monomer ID BDBM50496626, and is commercially available from TargetMol (catalog number T5452, purity ≥98%) as a research-grade biochemical tool . It functions as a dual inhibitor of the depalmitoylating enzymes acyl-protein thioesterase 1 (APT1/LYPLA1) and acyl-protein thioesterase 2 (APT2/LYPLA2), enzymes critically involved in the reversible S-palmitoylation cycle of oncogenic signaling proteins including H-Ras, N-Ras, and heterotrimeric G-protein α subunits [1][2].

Why APT1/APT2 Dual Inhibitors Cannot Be Interchanged: Structural Determinants of Target Engagement for CAS 1448127-99-8


Although multiple small-molecule inhibitors targeting acyl-protein thioesterases (APT1/LYPLA1 and APT2/LYPLA2) are commercially available, they cannot be treated as interchangeable reagents. Published gel-based competitive activity-based protein profiling (ABPP) data demonstrate that even structurally related acyl piperidine derivatives exhibit divergent selectivity profiles across the serine hydrolase family [1]. For instance, the key structural features of this compound—the 3-chloropyridin-2-yl ether substitution at the piperidine 4-position and the phenylthio-bearing propanone linker—are absent from comparator molecules such as ML-211 (which carries a tert-butylpiperidine-triazole scaffold) and ML-348 (an acetylpiperazine derivative). These architectural differences translate into measurable differences in target engagement: ML-348 is a selective APT1 inhibitor (IC50 = 210 nM) with no activity against APT2, while ML-211 matches the dual APT1/APT2 inhibition profile of CAS 1448127-99-8 but with a distinct chemotype that engages additional off-targets including ABHD11 (IC50 = 10 nM) . The chloropyridyl-piperidine-ether motif present in CAS 1448127-99-8 represents a structurally distinct pharmacophore that may offer differentiated selectivity, a parameter requiring careful consideration in experimental design where proteome-wide selectivity data remain unavailable [1].

Quantitative Differentiation Evidence for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one vs. APT1/APT2 Inhibitor Comparators


Dual APT1/APT2 Inhibition Potency: CAS 1448127-99-8 vs. Selective Inhibitor ML-348

CAS 1448127-99-8 demonstrates dual inhibition of both APT1 (IC50 = 17 nM) and APT2 (IC50 = 30 nM) [1]. In contrast, the commercial comparator ML-348 (GNF-Pf-1127) is a selective APT1 inhibitor (IC50 = 210 nM) with no measurable activity against APT2 . This represents an approximately 12.4-fold greater potency for APT1 and the critical functional distinction of APT2 co-inhibition, which is absent in ML-348.

Acyl-protein thioesterase LYPLA1 LYPLA2 depalmitoylation Ras signaling

Selectivity Profile Differentiation: CAS 1448127-99-8 vs. Dual Inhibitor ML-211 (CAS 2205032-89-7)

Both CAS 1448127-99-8 (CHEMBL1903566, APT1 IC50 = 17 nM; APT2 IC50 = 30 nM) and ML-211 (CAS 2205032-89-7, LYPLA1 IC50 = 17 nM; LYPLA2 IC50 = 30 nM) exhibit near-identical dual APT1/APT2 inhibitory potencies [1][2]. However, published competitive ABPP data for ML-211 reveal additional potent inhibition of the serine hydrolase ABHD11 (IC50 = 10 nM), indicating a broader serine hydrolase engagement profile [2]. For CAS 1448127-99-8, comprehensive proteome-wide selectivity data from competitive ABPP are not publicly available, meaning its selectivity relative to the known polypharmacology of ML-211 remains uncharacterized [1].

Serine hydrolase ABPP off-target ABHD11 selectivity

Structural Differentiation: Chloropyridyl-Piperidine-Ether Scaffold vs. Piperazine and Triazole-Based APT1 Inhibitors

CAS 1448127-99-8 is built on a 3-chloropyridin-2-yl piperidine-ether scaffold connected via an amide bond to a 3-(phenylthio)propan-1-one chain, conferring a molecular weight of 376.9 g/mol . This chemotype is structurally orthogonal to all major commercial APT1/APT2 inhibitors: ML-211 is a tert-butylpiperidine-triazole-diphenylmethanol (MW 419.6); ML-348 is a trifluoromethyl-phenyl-piperazine-furan amide (MW 443.8); and APT1 Inhibitor II (Cpd21) is an acetylpiperazine derivative (MW ~376) . The presence of the chloropyridyl-ether and phenylthio motifs in CAS 1448127-99-8 represents a distinct pharmacophore architecture not represented in any other commercially cataloged APT1/APT2 inhibitor.

Pharmacophore scaffold structure-activity relationship chemical diversity chemotype

Predicted Biological Activity Spectrum: PASS Prediction vs. Empirical APT1/APT2 Dual Inhibition Reality

PASS (Prediction of Activity Spectra for Substances) computational analysis of the title compound predicts multiple potential biological activities with probability scores: signal transduction pathways inhibitor (Pa = 0.718), chloride peroxidase inhibitor (Pa = 0.657), protein kinase inhibitor (Pa = 0.620), and antimycobacterial (Pa = 0.584) [1]. The empirically validated APT1/APT2 dual inhibition activity (IC50 = 17 nM and 30 nM, respectively) confirms a specific node within the predicted signal transduction modulatory profile [2]. Other commercial APT1 inhibitors such as ML-348 and Cpd21 lack comparable PASS prediction data in the publicly available literature, limiting cross-compound comparison of in silico activity landscapes.

PASS prediction in silico biological activity signal transduction protein kinase

Optimal Procurement and Research Application Scenarios for CAS 1448127-99-8 Based on Validated Differentiation Evidence


Dual Pharmacological Blockade of APT1 and APT2 in Ras-Driven Oncogenic Signaling Models

CAS 1448127-99-8 is suited for cellular and biochemical studies requiring simultaneous inhibition of both APT1 and APT2 to comprehensively disrupt the Ras palmitoylation/depalmitoylation cycle. This application is supported by its validated dual inhibitory profile (APT1 IC50 = 17 nM; APT2 IC50 = 30 nM), which contrasts with selective inhibitors such as ML-348 (APT1-only, IC50 = 210 nM) [1]. In experimental systems where both H-Ras and N-Ras depalmitoylation must be addressed concurrently—such as in oncogene-induced senescence bypass or membrane mislocalization studies—CAS 1448127-99-8 provides dual target engagement without the need for inhibitor cocktails.

Chemical Probe for Differentiating APT1 vs. ABHD11-Mediated Depalmitoylation Effects

When used in parallel with ML-211, CAS 1448127-99-8 enables researchers to deconvolve APT1/APT2-dependent phenotypes from ABHD11-mediated effects. ML-211 inhibits LYPLA1 (IC50 = 17 nM), LYPLA2 (IC50 = 30 nM), and ABHD11 (IC50 = 10 nM), whereas the chloropyridyl-piperidine-ether scaffold of CAS 1448127-99-8 has no reported ABHD11 activity [1]. Comparative phenotyping using cells treated with each compound separately can reveal which serine hydrolase target drives the observed biological response. Investigators should note that proteome-wide selectivity profiling for CAS 1448127-99-8 has not been published, and confirmatory competitive ABPP experiments are recommended.

Scaffold-Hopping Library Design and Chemical Diversity Screening for APT1/APT2 Drug Discovery

In lead discovery programs seeking to expand beyond established APT1/APT2 inhibitor chemotypes (piperazine-based Cpd21, triazole-based ML-211, piperazine-furan ML-348), CAS 1448127-99-8 offers a structurally differentiated starting point for scaffold-hopping campaigns [1]. Its 3-chloropyridin-2-yl piperidine-ether motif combined with a phenylthiopropanone chain represents a unique pharmacophore architecture not represented in any other commercially available APT1/APT2 ligand. Medicinal chemistry teams can use this compound as a reference standard for structure-activity relationship (SAR) exploration, leveraging its 17 nM APT1 potency as a benchmark for analog optimization.

In Silico-Guided Counter-Screening Cascade Based on Predicted Polypharmacology

The PASS prediction profile for CAS 1448127-99-8 identifies several potential secondary activities warranting experimental verification: protein kinase inhibition (Pa = 0.620), antimycobacterial activity (Pa = 0.584), and chloride peroxidase inhibition (Pa = 0.657) [1]. Research groups can design targeted counter-screening panels against a focused set of kinases (based on structural similarity to known kinase inhibitor pharmacophores) and mycobacterial viability assays. This in silico-guided approach enables efficient assessment of the compound's polypharmacology landscape, which is particularly valuable given that comprehensive selectivity data are not yet available.

Quote Request

Request a Quote for 1-(4-((3-Chloropyridin-2-yl)oxy)piperidin-1-yl)-3-(phenylthio)propan-1-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.